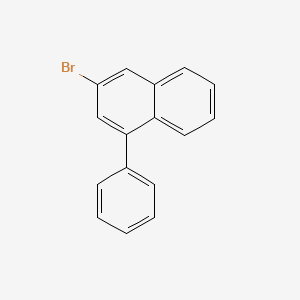

3-Bromo-1-phenylnaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1-phenylnaphthalene is a chemical compound with the molecular formula C16H11Br . It is used for research and development purposes .

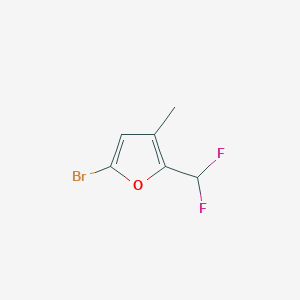

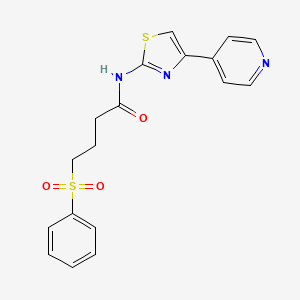

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to the 1-position of a naphthalene ring, with a bromine atom at the 3-position . The molecular weight of this compound is 283.17 .Chemical Reactions Analysis

The Diels–Alder reactions of furan and 2-methylfuran with 3-bromo-1‑phenylprop-2-ynone have been studied . The reaction path was modeled using electronic and chemical properties analysis of the reagents and complete exploration of the potential energy surface .Physical and Chemical Properties Analysis

This compound has a boiling point of 372.7±11.0 °C at 760 mmHg . Its density is approximately 1.4±0.1 g/cm^3 . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

3-Bromo-1-phenylnaphthalene serves as a key intermediate in the synthesis of complex organic compounds. For example, its utility is demonstrated in the silver-catalyzed one-pot synthesis of arylnaphthalene lignan lactones, which are notable for their anticancer and antiviral properties. This process involves a multicomponent coupling reaction, highlighting the compound's role in facilitating the synthesis of biologically active molecules (Eghbali, Eddy, & Anastas, 2008).

Materials Science

In materials science, this compound has been used in the synthesis of novel materials, such as quadruply annulated borepins. These compounds, derived from nucleophilic substitution reactions and subsequent cyclization processes, exhibit unique optical properties and potential applications in organic electronics (Schickedanz, Radtke, Bolte, Lerner, & Wagner, 2017).

Photophysics

Photophysical studies have also benefited from this compound derivatives. Investigations into the solubilization of neutral arenes in ionic micellar solutions, for example, utilize derivatives of this compound to study the kinetics and mechanisms of arene solubilization, offering insights into molecular interactions in solution (Almgren, Grieser, & Thomas, 1979).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-1-phenylnaphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUKHFZCGGUUAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2967489.png)

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2967499.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2967500.png)